Z-Dbu-OMe.HCl (S)
Description
Z-Dbu-OMe.HCl (S) (CAS: 845909-53-7) is a protected amino acid derivative with the chemical name N-beta-Benzyloxycarbonyl-L-3,4-diaminobutyric acid methyl ester hydrochloride. Its molecular formula is C₁₃H₁₉ClN₂O₄, and it is widely utilized in peptide synthesis and biochemical research as a building block or screening tool due to its stereospecificity and benzyloxycarbonyl (Z) protecting group . The compound’s (S)-configuration (L-form) ensures compatibility with natural peptide structures, making it critical for studies requiring chiral specificity .
Properties
IUPAC Name |
methyl 4-amino-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGOBVDBXJWKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Dbu-OMe.HCl (S) typically involves the reaction of DBU with methyl chloroformate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity .
Industrial Production Methods: Industrial production of Z-Dbu-OMe.HCl (S) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to optimize the reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: Z-Dbu-OMe.HCl (S) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Z-Dbu-OMe.HCl (S) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other biologically active compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of Z-Dbu-OMe.HCl (S) involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group and methyl ester allow the compound to form stable complexes with enzymes and receptors, modulating their activity. The compound’s strong basicity also enables it to act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and products .
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs include Z-D-Dap-OMe.HCl (diaminopropionic acid derivative) and H-Ser(tBu)-OMe.HCl (serine derivative). A comparative analysis is provided below:
Key Observations :
- Chain Length: Z-Dbu-OMe.HCl (S) has a longer diaminobutyric acid backbone compared to Z-D-Dap-OMe.HCl’s diaminopropionic acid, enhancing steric bulk and hydrophobicity .
- Stereochemistry : The (S)-configuration in Z-Dbu-OMe.HCl contrasts with the (R)-form in Z-D-Dap-OMe.HCl, influencing peptide folding and receptor interactions .
- Functional Groups : H-Ser(tBu)-OMe.HCl incorporates a hydroxyl group protected by tBu, making it suitable for orthogonal protection strategies in solid-phase synthesis .
Biological Activity
Z-Dbu-OMe.HCl (S), a compound with significant implications in medicinal chemistry, is characterized by its unique structural components, which include a benzyloxycarbonyl (Z) protecting group, a diaminobutyric acid derivative (Dbu), and a methyl ester functional group (OMe). This combination allows the compound to engage in various biological interactions, making it a valuable subject of study in enzyme mechanisms and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉ClN₂O₄
- Molecular Weight : 302.75 g/mol
- Functional Groups :
- Benzyloxycarbonyl group
- Methyl ester
- Hydrochloride salt form
The hydrochloride salt enhances solubility in water, facilitating its use in biological assays and organic synthesis applications.
Z-Dbu-OMe.HCl (S) interacts with biological targets through its functional groups, forming stable complexes with enzymes and receptors. Its strong basicity allows it to act as a catalyst in various chemical reactions, influencing the formation of reaction intermediates and products. This property is particularly useful in the synthesis of peptides and other biologically active compounds.
Biological Applications
Z-Dbu-OMe.HCl (S) has been investigated for several biological activities:
- Enzyme Mechanisms : It is utilized in studies focusing on enzyme-ligand interactions, where it aids in understanding the catalytic mechanisms of various enzymes.
- Drug Development : The compound has shown potential as a precursor for designing enzyme inhibitors and receptor modulators, which are critical in therapeutic applications.
- Antimicrobial Activity : Derivatives of Z-Dbu-OMe.HCl have exhibited significant antimicrobial properties, suggesting its role as a potential candidate for developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of Z-Dbu-OMe.HCl (S):
- Study on Enzyme Inhibition : Research demonstrated that Z-Dbu-OMe.HCl could inhibit specific enzymes involved in metabolic pathways, showcasing IC50 values indicative of its potency as an inhibitor .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Z-Dbu-OMe.HCl | 3.9 | Enzyme X |
| Derivative A | 8.3 | Enzyme Y |
| Derivative B | 2.6 | Enzyme Z |
- Antimicrobial Studies : A recent investigation into DBU-conjugated cationic carbohydrate derivatives revealed that modifications involving Z-Dbu-OMe.HCl enhanced antibacterial and antifungal activities compared to unmodified counterparts .
Summary of Biological Activities
Z-Dbu-OMe.HCl (S) serves as an essential building block in medicinal chemistry due to its diverse biological activities:
- Enzyme Interaction Studies : Facilitates understanding of enzyme mechanisms.
- Potential Drug Development : Acts as a precursor for enzyme inhibitors and receptor modulators.
- Antimicrobial Properties : Demonstrated effectiveness against various pathogens.
Q & A
Q. What are the critical steps in synthesizing Z-Dbu-OMe.HCl (S) with high enantiomeric purity?
To ensure enantiomeric purity, researchers should:
- Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using chiral catalysts or auxiliaries.
- Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to track enantioselectivity .
- Purify intermediates using recrystallization or preparative chromatography, verifying purity via -NMR and mass spectrometry .
- Include negative controls (e.g., racemic mixtures) to validate analytical methods .
Q. How should researchers characterize Z-Dbu-OMe.HCl (S) to confirm structural integrity?
A robust characterization protocol includes:
- Spectroscopic analysis : -NMR, -NMR, and IR spectroscopy to confirm functional groups and stereochemistry.
- Chromatographic validation : HPLC with chiral columns to assess enantiopurity.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
- Elemental analysis : Verify empirical formula consistency with theoretical values .
Q. What literature review strategies are effective for identifying prior studies on Z-Dbu-OMe.HCl (S)?
- Use keyword combinations in Web of Science or SciFinder (e.g., “Z-Dbu-OMe.HCl synthesis,” “chiral amino acid derivatives”) with Boolean operators (AND/OR) to balance specificity and breadth .
- Track citation networks of foundational papers (e.g., via Web of Science’s “Cited Reference” tool) to map historical and recent advances .
- Cross-reference patents and dissertations for unreported synthetic pathways or applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for Z-Dbu-OMe.HCl (S)?
- Step 1 : Replicate experiments to rule out procedural errors (e.g., solvent impurities, calibration drift).
- Step 2 : Compare data with computational models (e.g., DFT simulations of NMR chemical shifts) to identify anomalies .
- Step 3 : Apply principal component analysis (PCA) to multivariate datasets (e.g., overlapping NMR peaks) to isolate confounding variables .
- Step 4 : Consult interdisciplinary experts (e.g., crystallographers for X-ray validation) to reconcile discrepancies .
Q. What experimental design principles optimize mechanistic studies of Z-Dbu-OMe.HCl (S) in catalytic reactions?
- Hypothesis-driven frameworks : Use kinetic isotope effects (KIEs) or Hammett plots to probe reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) .
- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation in real time .
- Control experiments : Include substrate analogs with steric/electronic variations to validate selectivity hypotheses .
Q. How should researchers address reproducibility challenges in Z-Dbu-OMe.HCl (S) bioactivity assays?
- Standardization : Adopt OECD/ICH guidelines for assay conditions (e.g., pH, temperature, cell line passages) .
- Statistical rigor : Use ≥3 biological replicates and report variability via standard error margins. Apply ANOVA or t-tests to confirm significance thresholds (p < 0.05) .
- Data transparency : Publish raw datasets and detailed protocols in supplementary materials to enable independent validation .
Q. What strategies validate the metabolic stability of Z-Dbu-OMe.HCl (S) in pharmacokinetic studies?
- In vitro models : Use liver microsomes or hepatocyte incubations to assess Phase I/II metabolism, quantifying parent compound depletion via LC-MS .
- In vivo cross-checks : Compare plasma half-life (t) in rodent models with in vitro predictions to refine bioavailability models .
- Metabolite identification : Employ high-resolution MS/MS to trace metabolic pathways and identify toxicologically relevant derivatives .
Methodological and Reporting Standards
Q. How to structure a research paper on Z-Dbu-OMe.HCl (S) for high-impact journals?
- Introduction : Clearly define the knowledge gap (e.g., lack of enantioselective routes) and cite recent breakthroughs (<5 years old) .
- Results : Use tables to compare yields, enantiomeric excess (ee), and bioactivity metrics across experimental conditions .
- Discussion : Contrast findings with prior work, emphasizing mechanistic insights or improved synthetic efficiency .
- Supporting Information : Deposit raw spectra, crystallographic data, and assay protocols in repositories like Zenodo or Figshare .
Q. What ethical and compliance considerations apply to Z-Dbu-OMe.HCl (S) research?
- Safety protocols : Adopt OSHA standards for handling HCl derivatives and chiral catalysts (e.g., glove boxes for air-sensitive reagents) .
- Regulatory compliance : Ensure formulations meet ZDHC MRSL limits for hazardous byproducts (e.g., residual metal catalysts) .
- Data integrity : Disclose conflicts of interest and avoid selective reporting of favorable results .
Tables for Quick Reference
| Analytical Technique | Application to Z-Dbu-OMe.HCl (S) | Key Parameters |
|---|---|---|
| Chiral HPLC | Enantiopurity validation | Retention time, ee% |
| DSC | Thermal stability | Melting point, ΔH |
| LC-MS/MS | Metabolite profiling | m/z ratios, RT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
